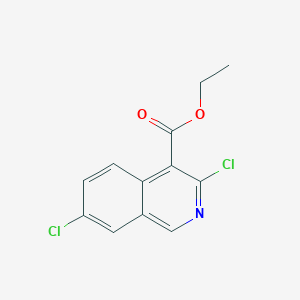
Ethyl 3,7-dichloroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,7-dichloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of chlorine atoms at the 3 and 7 positions of the isoquinoline ring enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7-dichloroisoquinoline-4-carboxylate typically involves the chlorination of isoquinoline derivatives. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The chlorination step can be achieved using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Ethyl 3,7-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Quinoline-4-carboxylate derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
科学的研究の応用
Ethyl 3,7-dichloroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds used in various chemical reactions.
Biological Studies: The compound is studied for its potential biological activities and interactions with biological targets.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3,7-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atoms enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
Ethyl 4,6,8-trichloroquinoline-3-carboxylate: Another chlorinated quinoline derivative with similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups that exhibit different reactivity and biological activity.
N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide: A compound with antimalarial activity.
Uniqueness
Ethyl 3,7-dichloroisoquinoline-4-carboxylate is unique due to the specific positioning of chlorine atoms at the 3 and 7 positions, which influences its chemical reactivity and potential biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .
特性
分子式 |
C12H9Cl2NO2 |
|---|---|
分子量 |
270.11 g/mol |
IUPAC名 |
ethyl 3,7-dichloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-9-4-3-8(13)5-7(9)6-15-11(10)14/h3-6H,2H2,1H3 |
InChIキー |
DSYXDWWNNAUIAW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


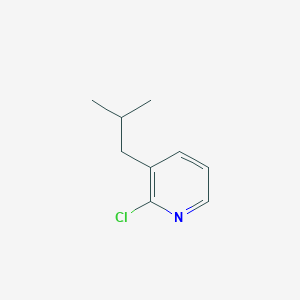
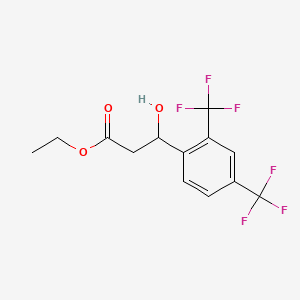
![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
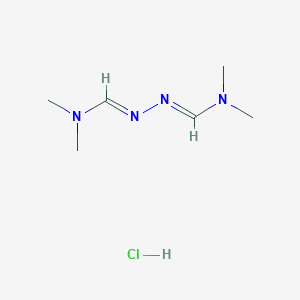
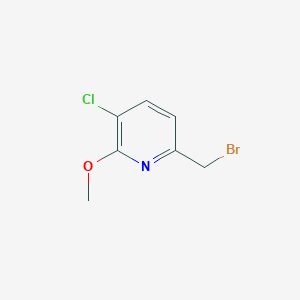
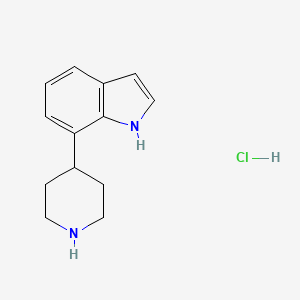
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)


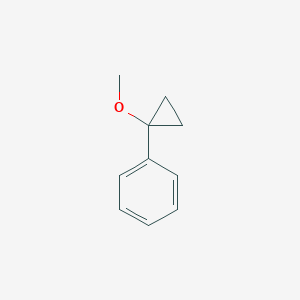

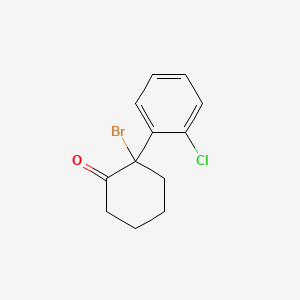
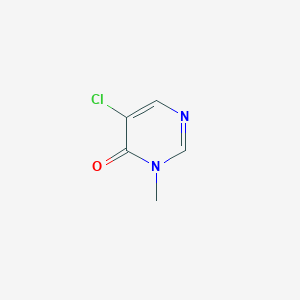
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
